
5-bromo-N-(2-(5-méthyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)éthyl)thiophène-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C15H15BrN4O2S2 and its molecular weight is 427.34. The purity is usually 95%.
BenchChem offers high-quality 5-bromo-N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-bromo-N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
- Ciblage des kinases: Les dérivés du thiophène comme ce composé ont été étudiés comme inhibiteurs de kinases. Les kinases jouent un rôle crucial dans les voies de signalisation cellulaire, et l'inhibition de kinases spécifiques peut avoir des implications thérapeutiques pour des maladies telles que le cancer et les troubles inflammatoires .
- Potentiel anti-inflammatoire: Le groupe sulfonamide dans ce composé suggère une activité anti-inflammatoire potentielle. Les chercheurs pourraient explorer ses effets sur les voies inflammatoires et évaluer sa pertinence pour le développement de médicaments .
- Propriétés semi-conductrices: Les composés à base de thiophène sont connus pour leur comportement semi-conducteur. Les chercheurs pourraient étudier les propriétés électroniques de ce composé pour des applications dans les transistors à effet de champ organiques (OFET) ou les cellules solaires organiques .
- Photovoltaïque: En modifiant la structure, ce composé pourrait servir de bloc de construction pour des matériaux photovoltaïques organiques. Ses propriétés d'absorption et ses niveaux d'énergie pourraient être étudiés pour une conversion efficace de l'énergie solaire .
- Interactions protéines-protéines: Les chercheurs pourraient explorer l'interaction de ce composé avec des protéines spécifiques. Ses groupes pyrazole et thiophène peuvent participer à des interactions de liaison intéressantes, affectant potentiellement la fonction des protéines .
- Herbicides ou fongicides: Les composants pyridine et thiophène pourraient être modifiés pour créer de nouveaux herbicides ou fongicides. Enquêter sur leurs effets sur la croissance des plantes ou le contrôle des agents pathogènes serait pertinent .
- Développement de capteurs: Les dérivés du thiophène ont été utilisés dans des plateformes de capteurs en raison de leur sensibilité à des analytes spécifiques. Les chercheurs pourraient explorer si ce composé peut être intégré dans des biosenseurs ou des capteurs chimiques .
- Photosensibilisateur: La présence de brome et du cycle pyrazole suggère un potentiel de photosensibilisateur pour la PDT. Les chercheurs pourraient étudier sa capacité à générer des espèces réactives de l'oxygène lors de l'activation par la lumière, ce qui est utile pour le traitement du cancer .
Chimie médicinale et développement de médicaments
Science des matériaux et électronique organique
Recherche biochimique
Agrochimiques et pesticides
Chimie analytique
Thérapie photodynamique (PDT)
Propriétés
IUPAC Name |
5-bromo-N-[2-(5-methyl-3-pyridin-4-ylpyrazol-1-yl)ethyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN4O2S2/c1-11-10-13(12-4-6-17-7-5-12)19-20(11)9-8-18-24(21,22)15-3-2-14(16)23-15/h2-7,10,18H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXMSCUIPTULBQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNS(=O)(=O)C2=CC=C(S2)Br)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![propan-2-yl 2-{9-methyl-6H-indolo[2,3-b]quinoxalin-6-yl}acetate](/img/structure/B2494264.png)
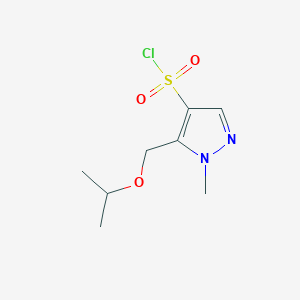
![N-(3,4-dimethylphenyl)-2-{[3-(3-methoxyphenyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2494266.png)
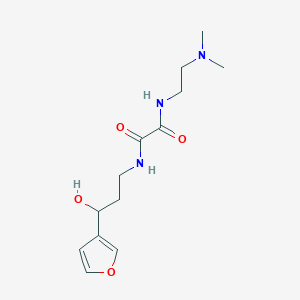
![2-[3-(benzenesulfonyl)-6-ethyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2494269.png)
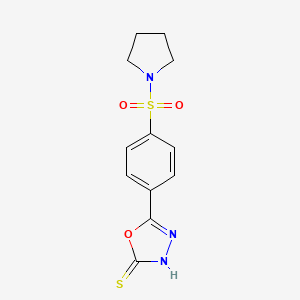
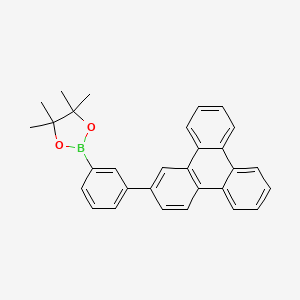


![N,N-dimethyl-3-oxo-3H-spiro[2-benzofuran-1,4'-piperidine]-1'-sulfonamide](/img/structure/B2494277.png)
![4-{[(2,4-difluorophenyl)amino]methylidene}-3-phenyl-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B2494282.png)
![N-{4-[1-(benzenesulfonyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide](/img/structure/B2494284.png)
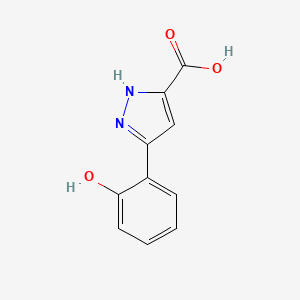
![N-cyclohexyl-2-((6,8-dimethyl-5,7-dioxo-2-(o-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2494287.png)
